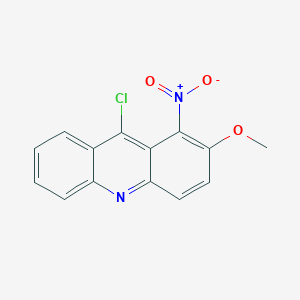
9-Chloro-2-methoxy-1-nitroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-2-methoxy-1-nitroacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of biological activities and applications in various fields. This compound, with the molecular formula C14H9ClN2O3, is characterized by the presence of a chlorine atom, a methoxy group, and a nitro group attached to the acridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2-methoxy-1-nitroacridine typically involves the nitration of 9-chloro-2-methoxyacridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{9-Chloro-2-methoxyacridine} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in a suitable solvent.
Major Products Formed:
Oxidation: Formation of oxidized acridine derivatives.
Reduction: Formation of 9-chloro-2-methoxy-1-aminoacridine.
Substitution: Formation of substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins. It has shown potential as a DNA intercalator, which can be useful in studying DNA structure and function.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and inhibit the activity of topoisomerases, enzymes involved in DNA replication.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The primary mechanism by which 9-Chloro-2-methoxy-1-nitroacridine exerts its effects is through DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are essential for DNA unwinding and replication.
Comparación Con Compuestos Similares
9-Chloro-2-methoxy-6-nitroacridine: Another nitroacridine derivative with similar structural features but different substitution patterns.
9-Aminoacridine: Known for its DNA intercalating properties and used as an antiseptic and antiprotozoal agent.
Acriflavine: A mixture of proflavine and acridine derivatives used as an antiseptic and for its antibacterial properties.
Uniqueness: 9-Chloro-2-methoxy-1-nitroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methoxy group, and nitro group on the acridine core makes it a valuable compound for studying DNA interactions and developing potential therapeutic agents.
Propiedades
Número CAS |
89974-80-1 |
|---|---|
Fórmula molecular |
C14H9ClN2O3 |
Peso molecular |
288.68 g/mol |
Nombre IUPAC |
9-chloro-2-methoxy-1-nitroacridine |
InChI |
InChI=1S/C14H9ClN2O3/c1-20-11-7-6-10-12(14(11)17(18)19)13(15)8-4-2-3-5-9(8)16-10/h2-7H,1H3 |
Clave InChI |
GDOSRCFOTSWTFP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C3=CC=CC=C3N=C2C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


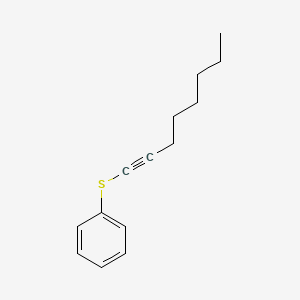
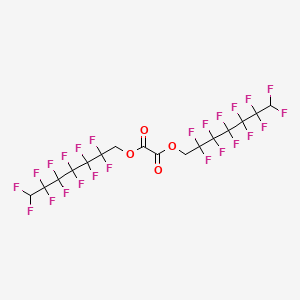
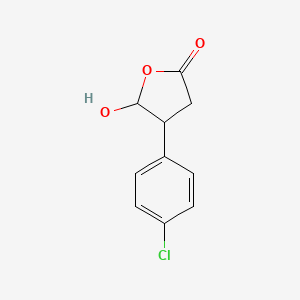
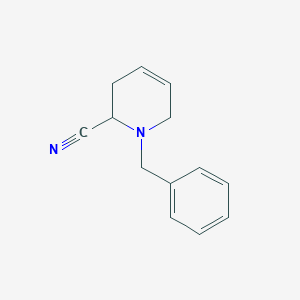
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
![N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)](/img/structure/B14395557.png)

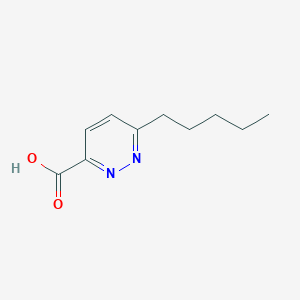
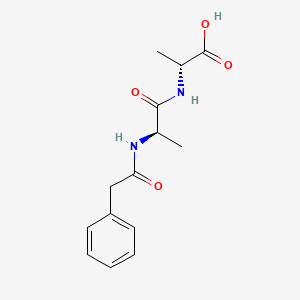
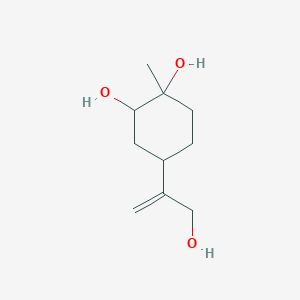
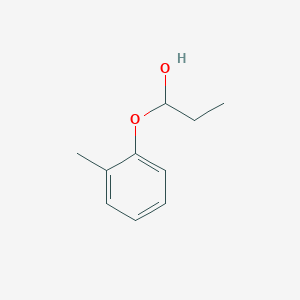
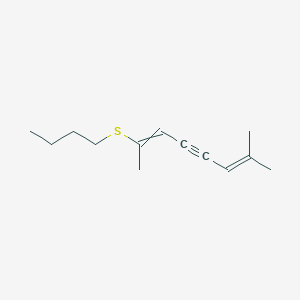
![2-Chloro-N-{2-[(2-hydroxyethyl)amino]pyridin-3-yl}benzamide](/img/structure/B14395589.png)
